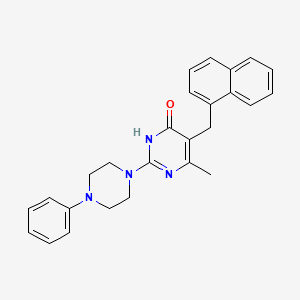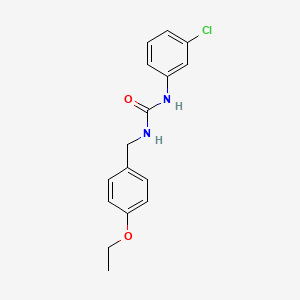![molecular formula C22H19IN2O2 B11111854 N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11111854.png)
N-{4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound characterized by the presence of iodine, methyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of 4-iodo-2-methylaniline. This intermediate is then reacted with other reagents under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE include:
- 4-Iodo-2-methylaniline
- 4-Bromo-2-methylaniline
- 4-Methoxy-2-methylaniline
Uniqueness
What sets N-{4-[(4-IODO-2-METHYLANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19IN2O2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[4-[(4-iodo-2-methylphenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H19IN2O2/c1-14-4-3-5-17(12-14)22(27)24-19-9-6-16(7-10-19)21(26)25-20-11-8-18(23)13-15(20)2/h3-13H,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
BKGHYOQDNGLSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)
![1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B11111774.png)
![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)

![1-(ethylsulfonyl)-N-[4-(morpholin-4-yl)benzyl]piperidine-3-carboxamide](/img/structure/B11111790.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11111794.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11111802.png)
![4-chloro-2-[(E)-{[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodophenol](/img/structure/B11111810.png)


![4-[(E)-(naphthalen-1-ylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11111833.png)

![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11111840.png)
![Methyl 1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11111847.png)
